D-serine
Overview
Description
D-serine is an α-amino acid that is used in the biosynthesis of proteins . It contains an α-amino group (which is in the protonated − NH+ 3 form under biological conditions), a carboxyl group (which is in the deprotonated − COO− form under biological conditions), and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . It can be synthesized in the human body under normal physiological circumstances, making it a nonessential amino acid . It is encoded by the codons UCU, UCC, UCA, UCG, AGU and AGC .
Synthesis Analysis
D-serine is synthesized from L-serine by the enzyme serine racemase . Racemase also catalyzes the breakdown of D-serine into ammonia and pyruvate . It is oxidized to hydroxypyruvate by D-amino acid oxidase .
Molecular Structure Analysis
The molecular formula of D-serine is C3H7NO3 . Its average mass is 105.093 Da and its monoisotopic mass is 105.042595 Da .
Chemical Reactions Analysis
D-serine is a dextro amino acid present in neurons, astrocytes, and microglia . It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids . D-serine is also involved in the regulation of cAMP signaling in the development processes of D. discoideum .
Physical And Chemical Properties Analysis
D-serine appears as white crystals or powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 394.8±32.0 °C at 760 mmHg . It is soluble in water and almost insoluble in ethanol, acetone or ethanol .
Scientific Research Applications
Therapeutic Agent in Schizophrenia and Depression : D-serine may serve as a therapeutic agent in schizophrenia and depression. It has been used in clinical studies to evaluate its effectiveness, often in combination with antipsychotics. D-serine may also have antidepressant properties and could be a biomarker for antidepressant response to ketamine. This highlights its potential role in reducing cognitive dysfunction associated with these conditions (MacKay et al., 2019).
Role in Metabolic Processes : D-serine plays a crucial role in various metabolic processes, such as the synthesis of proteins, lipids, and nucleotides. It also contributes to the balance of folate metabolism and redox homeostasis, which are vital for cell proliferation and health (Kalhan & Hanson, 2012).
Treatment of Treatment-Refractory Schizophrenia : D-serine has been found effective as an add-on treatment for schizophrenia, particularly in cases where patients are resistant to traditional treatments. It improves symptoms when used alongside conventional neuroleptics (Tsai et al., 1998).
Role in the Vertebrate Retina : D-serine is present in the vertebrate retina and contributes to the physiological activation of NMDA receptors. This discovery opens new questions about the role of glial cells in regulating neuronal excitability through the release of D-serine (Stevens et al., 2003).
Impact on Insulin Secretion and Glucose Metabolism : Chronic D-serine supplementation can affect systemic glucose metabolism by modulating insulin secretion. This highlights a novel role of D-serine in metabolic regulation (Suwandhi et al., 2018).
Gene Expression Changes Related to Neurodegenerative Disorders : D-serine exposure can result in gene expression changes implicated in neurodegenerative disorders and neuronal dysfunction. This suggests potential adverse effects of D-serine treatment and its impact on neuronal functions (Davidson et al., 2009).
Cognitive Enhancement : Low doses of D-serine can improve recognition and working memory in mice, indicating its potential use as a cognitive enhancer in conditions where these cognitive domains are impaired (Bado et al., 2011).
Role in Cancer : D-serine is involved in the serine biosynthetic pathway, which plays a role in cancer cell proliferation. The enzyme D-3-phosphoglycerate dehydrogenase, involved in this pathway, is highly expressed in tumors, suggesting a link between serine metabolism and cancer (Zhao et al., 2020).
Neurotransmitter Functions and Neurological Disorders : D-serine plays an important role as a neurotransmitter in the CNS and is implicated in various physiological and pathological processes, including CNS development, memory, learning, excitotoxicity, and several neurological disorders (Fuchs et al., 2011).
D-serine as a Cognitive Enhancer : D-serine is recognized as a modulator of synaptic plasticity and cognitive processes. Its pathway is associated with cognitive deficits in conditions like schizophrenia, Alzheimer’s disease, and depression, suggesting its potential role in diagnosis and therapy (Guercio & Panizzutti, 2018).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041021 | |
Record name | D-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
364 mg/mL at 20 °C | |
Record name | D-Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-serine | |
CAS RN |
312-84-5 | |
Record name | D-Serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Serine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SERINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K77H2Z9B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | D-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
Record name | D-Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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